molecular formula C20H25N5O4S B14981166 5-{[2-(Morpholin-4-yl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

5-{[2-(Morpholin-4-yl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B14981166
M. Wt: 431.5 g/mol
InChI Key: NDTSFGDWSVPPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of morpholine, pyrrolidine, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic synthesis. The process begins with the preparation of the morpholine and pyrrolidine derivatives, followed by their coupling with an oxazole ring. Key steps include:

    Formation of Morpholine Derivative: This involves the reaction of morpholine with ethylamine under controlled conditions.

    Synthesis of Pyrrolidine Derivative: Pyrrolidine is reacted with sulfonyl chloride to form the pyrrolidine-1-sulfonyl derivative.

    Coupling Reaction: The morpholine and pyrrolidine derivatives are then coupled with an oxazole ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs, particularly for conditions involving inflammation and cancer.

Mechanism of Action

The mechanism of action of 5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)morpholine
  • Pyrrolidine-1-sulfonyl derivatives
  • Oxazole derivatives

Uniqueness

The uniqueness of 5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications, particularly in the development of novel therapeutic agents.

Properties

Molecular Formula

C20H25N5O4S

Molecular Weight

431.5 g/mol

IUPAC Name

5-(2-morpholin-4-ylethylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H25N5O4S/c21-15-18-20(22-7-10-24-11-13-28-14-12-24)29-19(23-18)16-3-5-17(6-4-16)30(26,27)25-8-1-2-9-25/h3-6,22H,1-2,7-14H2

InChI Key

NDTSFGDWSVPPGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCN4CCOCC4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.